N-(1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

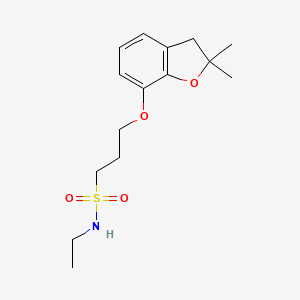

This compound is a sulfonamide derivative, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups. Sulfonamides are known for their various biological activities and are used in many drugs, including antibiotics and diuretics .

Molecular Structure Analysis

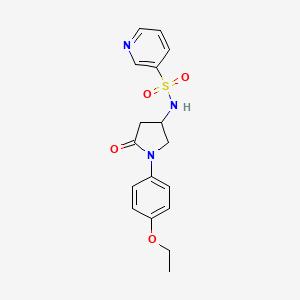

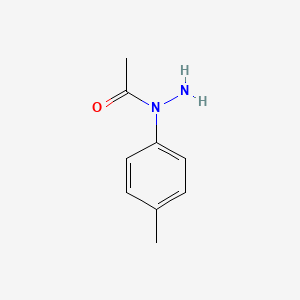

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrrolidine ring, and a sulfonamide group. Pyridine is a six-membered ring with one nitrogen atom and pyrrolidine is a five-membered ring with one nitrogen atom. The ethoxyphenyl group is a phenyl ring (a six-membered carbon ring) with an ethoxy group (-O-CH2CH3) attached .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrolidine rings, as well as the sulfonamide group. Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions. Pyrrolidine can act as a nucleophile in reactions. The sulfonamide group can participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic pyridine ring, the aliphatic pyrrolidine ring, and the polar sulfonamide group .科学研究应用

手性吡咯烷-3-酮的重排和合成

研究表明,由丝氨酸和苏氨酸衍生的磺酰胺合成和重排成手性吡咯烷-3-酮。这一过程偏离了预期的 1,4-恶杂环己烷的形成,突出了该化合物在合成具有潜在生物活性的新型有机结构中的用途 (Králová 等人,2019)。

均烯基磺酰胺的硒环化

均烯基磺酰胺的硒环化中 β-硒基吡咯烷的独家形成突出了该化合物在取代吡咯烷的立体选择性精制中的作用。该方法强调了该化合物在合成有机化学中的多功能性及其在创建具有不同立体化学性质的衍生物中的潜力 (Jones 等人,2006)。

具有抗菌活性的新型杂环的合成

N-取代吡咯啉-2-酮的合成,具有一系列生物活性,包括抗菌特性,说明了该化合物在药物化学中的重要性。将磺酰胺基团纳入这些杂环进一步证明了其在开发新治疗剂中的用途 (Akbari 等人,2022)。

金属配合物中的结构表征

N-(1-(4-乙氧基苯基)-5-氧代吡咯烷-3-基)吡啶-3-磺酰胺与金属中心相互作用形成配合物,提供了其在材料科学中应用的见解。这些配合物已被表征,阐明了含磺酰胺配体的金属配位的结构方面 (Sousa 等人,2001)。

抗菌杂环化合物

该前体对各种活性亚甲基化合物的反应性,导致合成具有抗菌性能的吡喃、吡啶和嘧啶衍生物,突出了其在新型抗菌剂设计中的潜力。这强调了该化合物在通过开发新药解决细菌耐药性中的作用 (Azab 等人,2013)。

作用机制

Target of Action

The compound N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide belongs to the class of sulfonamides, which are known to be synthetic antibiotics . The primary targets of sulfonamides are bacterial cells . They are used as bacteriostatic agents, inhibiting the growth of bacteria by interfering with their metabolic processes .

Mode of Action

Sulfonamides, including N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide, act by blocking the synthesis of folic acid in bacterial cells . They do this by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the production of folic acid . This results in a decrease in bacterial growth and proliferation .

Biochemical Pathways

The action of sulfonamides affects the biochemical pathway of folic acid synthesis in bacteria . Folic acid is essential for the synthesis of nucleic acids and the metabolism of amino acids in bacterial cells . By inhibiting the production of folic acid, sulfonamides disrupt these vital processes, leading to a decrease in bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract and are distributed throughout the body tissues . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a decrease in the growth and proliferation of bacterial cells . This is due to the disruption of folic acid synthesis, which in turn affects the synthesis of nucleic acids and the metabolism of amino acids in bacterial cells .

Action Environment

The action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These include the presence of other substances that can interfere with its action, the pH of the environment, and the presence of resistant bacterial strains

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-2-24-15-7-5-14(6-8-15)20-12-13(10-17(20)21)19-25(22,23)16-4-3-9-18-11-16/h3-9,11,13,19H,2,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLGNNRHFONKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2856749.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2856757.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2856765.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)